1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol is an organic compound with a molecular formula of C8H11NO3S It is characterized by the presence of a pyridine ring substituted with a methylsulfonyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol typically involves the reaction of 6-methylpyridin-3-yl with methylsulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the ethanol group is introduced to the pyridine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
For industrial production, the synthesis process is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-3-yl)ethanol: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
2-(Methylsulfonyl)pyridine: Lacks the ethanol group, affecting its solubility and biological activity.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol: Contains a trifluoromethyl group instead of a methylsulfonyl group, leading to different electronic and steric effects .
Uniqueness
1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol is unique due to the presence of both the methylsulfonyl and ethanol groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C8H11NO3S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
1-(6-methylsulfonylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-3-4-8(9-5-7)13(2,11)12/h3-6,10H,1-2H3 |
InChI Key |
SHGZGAQIOCKJFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)S(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.